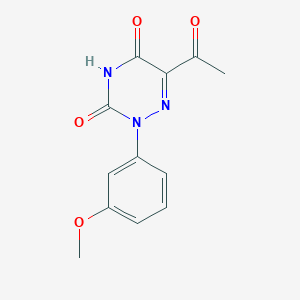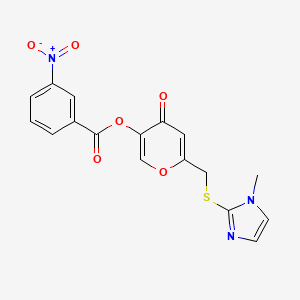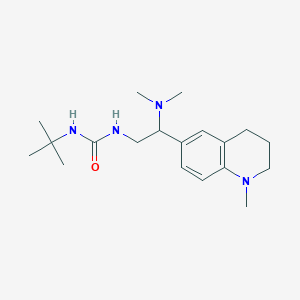
6-acetyl-2-(3-methoxyphenyl)-1,2,4-triazine-3,5(2H,4H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Acetyl-2-(3-methoxyphenyl)-1,2,4-triazine-3,5(2H,4H)-dione, or 6-acetyl-MTPT, is a novel synthetic compound that has been studied for its potential applications in scientific research. 6-acetyl-MTPT has been found to possess various biochemical and physiological effects, and has been investigated for its potential use in lab experiments.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Heterocyclic Transformations
Research on similar triazine derivatives has led to developments in synthetic methodologies for creating diverse heterocyclic compounds. For instance, the transformation of 3-alkyl-6-methyl-1,3-oxazine-2,4(3H)-diones into 6-substituted 5-acetyluracils and 6-thioxo-1,3,5-triazine-2,4(1H,3H,5H)-diones shows the synthetic utility of triazine-based structures in generating pharmacologically relevant molecules Singh, Aggarwal, & Kumar, 1992.
Crystal Structure Determination
The crystal structure analysis of compounds related to triazine diones provides insights into their molecular geometry, which is crucial for understanding their chemical behavior and interactions. For example, the spectroscopic studies and crystal structure determination of 3-(1-Hydroxyiminoethyl)-1-phenyl-4-hydro-1,2,4-triazin-5,6-dione offer valuable information on the arrangement of these molecules and their potential binding mechanisms Abushamleh, Shihada, & Weller, 2003.
Biological Applications
Receptor Affinity and Fluorescence Properties
The synthesis and characterization of environment-sensitive fluorescent ligands for human 5-HT1A receptors, incorporating 1-arylpiperazine structure with triazine derivatives, demonstrate the application of these compounds in biological studies. The high receptor affinity and fluorescence properties of these derivatives facilitate their use in visualizing receptor overexpression in cellular models Lacivita, Leopoldo, Masotti, Inglese, Berardi, Perrone, Ganguly, Jafurulla, & Chattopadhyay, 2009.
Inhibition of CYP1A1 Activity
Novel fused 1,2,4-triazine derivatives have been identified as potent inhibitors targeting CYP1A1 activity, showcasing the therapeutic potential of triazine-based compounds in developing anticancer drugs. The structure-activity relationship and inhibitory effects of these compounds highlight their significance in medicinal chemistry El Massry, Asal, Khattab, Haiba, Helmy, Langer, & Amer, 2012.
Agricultural Applications
- Herbicidal Activity: The exploration of aryldiones incorporating a 5-methoxy-[1,2,5]triazepane ring for effective control of grass weeds signifies the use of triazine derivatives in agriculture. These compounds, due to their specific structural features, act as acetyl-CoA carboxylase inhibitors, providing a novel approach to weed management Smejkal, Hachisu, Scutt, Willetts, Sayer, Wildsmith, Oliver, Thompson, & Muehlebach, 2017.
Propriétés
IUPAC Name |
6-acetyl-2-(3-methoxyphenyl)-1,2,4-triazine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4/c1-7(16)10-11(17)13-12(18)15(14-10)8-4-3-5-9(6-8)19-2/h3-6H,1-2H3,(H,13,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROVHUUUAHUWHID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NN(C(=O)NC1=O)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-isobutyl-2-(2-methylbenzyl)-4-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2935394.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide](/img/structure/B2935396.png)




![(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2935406.png)


![[3-Acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl] 2-(4-chloro-2-methylphenoxy)acetate](/img/structure/B2935409.png)


